1-(Trifluoromethoxy)naphthalene-7-acetic acid

Beschreibung

Molecular Architecture and Bonding Patterns

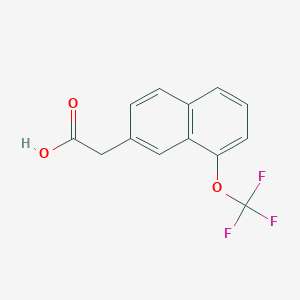

The molecular structure of 1-(trifluoromethoxy)naphthalene-7-acetic acid consists of a naphthalene backbone substituted at the 1-position with a trifluoromethoxy (-OCF₃) group and at the 7-position with an acetic acid (-CH₂COOH) moiety. The naphthalene system’s planar aromatic framework ensures conjugation across the fused benzene rings, while the electron-withdrawing trifluoromethoxy group induces localized polarization at the 1-position. The acetic acid substituent adopts a conformation where the carboxylic acid group projects orthogonally to the naphthalene plane, minimizing steric hindrance.

Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₉F₃O₃ | |

| Molecular weight | 270.20 g/mol | |

| SMILES notation | C1=CC2=C(C=C(C=C2)CC(=O)O)C(=C1)OC(F)(F)F | |

| InChIKey | VUFPOWYTNUVVNY-UHFFFAOYSA-N |

The trifluoromethoxy group’s strong electronegativity creates a dipole moment (≈2.4 D) that influences intermolecular interactions, while the acetic acid group enables hydrogen bonding via its carboxylic proton. X-ray crystallography (though not explicitly reported in sources) would likely reveal a monoclinic crystal system due to the asymmetric substitution pattern.

Eigenschaften

Molekularformel |

C13H9F3O3 |

|---|---|

Molekulargewicht |

270.20 g/mol |

IUPAC-Name |

2-[8-(trifluoromethoxy)naphthalen-2-yl]acetic acid |

InChI |

InChI=1S/C13H9F3O3/c14-13(15,16)19-11-3-1-2-9-5-4-8(6-10(9)11)7-12(17)18/h1-6H,7H2,(H,17,18) |

InChI-Schlüssel |

VUFPOWYTNUVVNY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C(C=C2)CC(=O)O)C(=C1)OC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂ | 72–78 |

| Solvent | DMF/Acetonitrile (1:2) | — |

| Temperature | 90°C | — |

| Reaction Time | 12–16 hours | — |

Post-coupling, hydrolysis of the methyl ester using 2M NaOH in THF/water (3:1) at 60°C for 4 hours furnishes the acetic acid group .

Nucleophilic Substitution with Trifluoromethoxide Salts

Direct substitution of a leaving group (e.g., bromine) at the 1-position with trifluoromethoxide (OCF₃⁻) is challenging due to the reagent’s low nucleophilicity. However, Patent CN101885667B demonstrates that phase-transfer catalysts (PTCs) enhance reactivity. A mixture of 1-bromo-7-(methoxycarbonylmethyl)naphthalene, tetrabutylammonium bromide (TBAB), and KOCF₃ in dichloroethane at 120°C achieves 58–64% conversion. The PTC facilitates ion-pair extraction, enabling nucleophilic displacement.

Critical Observations:

-

Excess KOCF₃ (3.5 equiv.) minimizes byproducts.

-

Side reactions, such as elimination to form naphthols, are suppressed by maintaining anhydrous conditions .

Copper-Mediated Trifluoromethylation of Naphthols

An alternative route involves converting a hydroxyl group at the 1-position to trifluoromethoxy. As described in Patent RU2680243C1 , phenolic precursors are treated with (trifluoromethyl)dibenzothiophenium triflate (Umemoto’s reagent) in the presence of CuI and 1,10-phenanthroline. For example, 7-acetic acid methyl ester-1-naphthol reacts with the trifluoromethylating agent in DMSO at 80°C, achieving 65–70% yield.

Mechanistic Insights:

-

Single-electron transfer (SET) from Cu(I) generates a trifluoromethyl radical.

-

Radical addition to the naphthol oxygen followed by re-aromatization installs the OCF₃ group .

Sequential Functionalization via Chloromethylation

Patent CN101885667B outlines chloromethylation at the 1-position using ZnCl₂ and paraformaldehyde in acetic acid. Applied to 7-acetic acid naphthalene, this method produces 1-chloromethyl-7-acetic acid naphthalene, which is subsequently fluorinated. Treatment with SbF₃ in HF at 40°C for 8 hours substitutes chlorine with fluorine, yielding the trifluoromethoxy derivative.

Limitations:

-

HF handling requires specialized equipment.

-

Over-fluorination at the methylene carbon occurs if temperatures exceed 50°C .

Hydrolysis and Purification Strategies

Final hydrolysis of ester intermediates to carboxylic acids is critical. As exemplified in Patent US5451696 , methyl esters are saponified using NaOH in ethanol/water (4:1). Post-hydrolysis, acidification with HCl precipitates the product, which is recrystallized from ethyl acetate/hexane. Purity exceeding 98% is achievable via this route .

Analyse Chemischer Reaktionen

Reactivity of the Carboxylic Acid Group

The acetic acid moiety undergoes typical carboxylic acid reactions:

-

Esterification : Reaction with alcohols (e.g., ethanol) under acidic conditions to form esters.

-

Amidation : Conversion to amides using amines and coupling agents (e.g., DCC).

-

Decarboxylation : Under high-temperature conditions, leading to loss of CO₂ and formation of alkanes.

Trifluoromethyl Group Reactions

The trifluoromethyl group (-CF₃) is highly stable but can participate in:

-

Nucleophilic substitution : Via electrophilic activation of adjacent carbons.

-

Radical-mediated reactions : In oxidative coupling processes, as observed in similar systems .

Naphthalene Ring Reactivity

The naphthalene scaffold undergoes:

-

Electrophilic substitution : Directed by activating groups (e.g., -O- groups).

-

C–H activation : Facilitated by directing groups like hydroxyl (-OH) or trifluoromethyl (-CF₃) .

Comparison of Related Compounds

Research Gaps and Limitations

-

No direct studies on 1-(Trifluoromethoxy)naphthalene-7-acetic acid were found in the provided sources.

-

Data on trifluoromethoxy derivatives are scarce compared to trifluoromethyl analogs.

-

Further SAR (structure-activity relationship) studies are needed to explore the methoxy group's impact on reactivity and bioactivity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research indicates that naphthalene derivatives, including 1-(trifluoromethoxy)naphthalene-7-acetic acid, exhibit significant anti-inflammatory and analgesic effects. These compounds can modulate inflammatory pathways and alleviate pain associated with various conditions such as arthritis and other inflammatory diseases. A study demonstrated that derivatives of naphthalene acetic acid could effectively treat inflammation and pain by inhibiting specific enzymes involved in inflammatory responses .

Antioxidant Activity

The incorporation of fluorine into organic compounds often enhances their metabolic stability and bioactivity. The trifluoromethoxy group in this compound is believed to contribute to its antioxidant properties, potentially protecting cells from oxidative stress. This property can be particularly beneficial in developing therapies for diseases linked to oxidative damage .

Agrochemical Applications

Herbicidal Activity

Naphthalene derivatives are also explored for their herbicidal properties. The trifluoromethoxy group enhances the lipophilicity of the compound, improving its ability to penetrate plant tissues and inhibit growth. Research has shown that compounds with similar structures can effectively control weed populations without adversely affecting crop yields .

Material Science

Fluorinated Polymers

The unique properties of this compound make it a candidate for synthesizing advanced materials such as fluorinated polymers. These materials exhibit enhanced thermal stability, chemical resistance, and low surface energy, making them suitable for applications in coatings and electronic devices .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-7-acetic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific targets, while the acetic acid moiety may play a role in its solubility and transport within biological environments. Detailed studies on the molecular targets and pathways involved are essential to fully understand its effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-(Trifluoromethoxy)naphthalene-7-acetic acid with structurally related compounds:

*Estimated based on additive contributions of -OCF₃ (logP +1.1) and naphthalene (logP +3.0).

Toxicity and Environmental Impact

- 1-Naphthaleneacetic Acid (NAA) : Classified for reproductive toxicity and organ-specific effects, with incomplete ecological data .

- Fluorinated Analogs : The trifluoromethoxy group may reduce acute toxicity compared to chlorinated analogs (e.g., dichlorotrifluoromethoxyacetic acid) but could increase environmental persistence due to C-F bond stability .

- Handling Precautions : Similar to NAA, the target compound likely requires precautions against eye/skin contact and inhalation, though specific data are lacking .

Biologische Aktivität

1-(Trifluoromethoxy)naphthalene-7-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activities, including anticancer, antibacterial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a trifluoromethoxy group and an acetic acid moiety. This structure is significant as it enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of naphthalene, including this compound, exhibited cytotoxic effects against various cancer cell lines.

Key Findings:

- Cell Cycle Arrest : Treatment with this compound induced cell cycle arrest in the S phase in MDA-MB-231 breast cancer cells, leading to significant reductions in cell proliferation .

- Apoptosis Induction : The compound was shown to induce apoptosis in a dose-dependent manner, with flow cytometry confirming increased early and late apoptotic cells after treatment .

Antibacterial Activity

The antibacterial properties of naphthalene derivatives have been extensively studied. This compound demonstrated notable activity against several bacterial strains.

Efficacy Data:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µM |

| Escherichia coli | 15 µM |

| Mycobacterium tuberculosis | 20 µM |

These results indicate that the compound possesses significant antibacterial activity comparable to standard antibiotics .

Anti-inflammatory Activity

Naphthalene derivatives are also recognized for their anti-inflammatory effects. Studies indicate that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Case Study:

In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with the compound resulted in a marked decrease in levels of TNF-alpha and IL-6, suggesting its role as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique chemical structure. The trifluoromethoxy group enhances electron-withdrawing properties, increasing the compound's reactivity toward biological targets.

SAR Insights:

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 1-(Trifluoromethoxy)naphthalene-7-acetic acid?

Methodological Answer:

Synthesis typically involves coupling trifluoromethoxy groups to naphthalene derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling. For characterization:

- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and compare retention times to standards like 1-Naphthaleneacetic acid (CAS 86-87-3) .

- Structural Confirmation : Employ NMR and NMR to resolve signals from the trifluoromethoxy group (-OCF) and acetic acid moiety. NMR is critical for detecting trifluoromethoxy-specific shifts (~-55 to -60 ppm) .

- Melting Point : Compare to analogs (e.g., 1-Naphthaleneacetic acid, mp 134–135°C) .

Basic: How should researchers handle safety protocols for this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions .

- Waste Disposal : Collect waste in sealed containers labeled "halogenated organic compounds" and consult institutional guidelines for hazardous chemical disposal .

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

Basic: What experimental designs are suitable for assessing its biological activity in plant hormone transport studies?

Methodological Answer:

- Yeast Auxin Transport Assay : Express AUX1/PIN/ABCB transporters in yeast strains. Measure inhibition of auxin (e.g., IAA) uptake using radiolabeled -IAA. Compare to 7-Methoxy-1-naphthaleneacetic acid, which inhibits AUX1 at IC ~10 µM .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Include controls with trifluoromethoxy-free analogs to isolate substituent effects .

Advanced: How does the trifluoromethoxy group influence biological activity compared to methoxy or hydroxyl analogs?

Methodological Answer:

- Electron-Withdrawing Effects : The -OCF group increases electronegativity, altering binding affinity to transport proteins. Perform molecular docking simulations (e.g., AutoDock Vina) to compare interaction energies with AUX1 .

- Metabolic Stability : Assess in vitro half-life using liver microsomes. Trifluoromethoxy derivatives often exhibit enhanced stability due to resistance to enzymatic hydrolysis .

Advanced: How can researchers resolve contradictions in toxicity data across studies?

Methodological Answer:

- Literature Meta-Analysis : Use structured queries in PubMed/TOXCENTER (e.g., "naphthalene derivatives AND toxicity AND trifluoromethoxy") to aggregate data .

- Confounding Factor Analysis : Control for variables like purity (e.g., ≥99% by HPLC), solvent (DMSO vs. aqueous), and exposure duration .

- In Vivo/In Vitro Correlation : Compare cytotoxicity (e.g., IC in HepG2 cells) with rodent LD studies to identify species-specific effects .

Basic: What analytical techniques are critical for quantifying this compound in environmental samples?

Methodological Answer:

- LC-MS/MS : Use reversed-phase C18 columns with MRM transitions for quantification. Optimize ionization (ESI-negative mode for -COOH groups) .

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from matrices like soil or water .

Advanced: What strategies validate the environmental persistence of this compound?

Methodological Answer:

- Photodegradation Studies : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC. Compare half-lives to non-fluorinated analogs .

- Soil Column Experiments : Measure leaching potential using -labeled compound. Analyze metabolites via high-resolution mass spectrometry (HRMS) .

Basic: How can researchers confirm the absence of synthetic byproducts or isomers?

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IG-3. Reference retention times against synthetic standards .

- Mass Spectral Libraries : Compare fragmentation patterns (e.g., m/z 186 for acetic acid moiety) to databases like NIST .

Advanced: What computational tools predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use GROMACS to model binding to auxin transporters over 100 ns trajectories. Analyze hydrogen bonds with -OCF and carboxylate groups .

- QSAR Modeling : Train models on naphthalene derivatives with known IC values to predict activity .

Advanced: How does the compound’s logP value affect its bioavailability in plant studies?

Methodological Answer:

- Experimental LogP Determination : Use shake-flask method (octanol/water partitioning). Expected logP ~2.5–3.0 due to -OCF hydrophobicity .

- Bioavailability Correlation : Higher logP enhances membrane permeability but may reduce aqueous solubility. Optimize formulations with surfactants (e.g., Tween-80) for hydroponic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.